molecular formula C19H16ClN3O3 B11462469 5-(1,3-benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1,3-benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11462469
M. Wt: 369.8 g/mol
InChI Key: FJZFGHVXFHBBAC-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzoxazole ring, a chlorobenzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the benzoxazole derivative.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Final Coupling: The final step involves coupling the benzoxazole and oxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and oxazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole and oxazole rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole and oxazole rings could facilitate binding to specific sites on proteins, while the chlorobenzyl group could enhance its lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a different position of the chlorine atom.

    5-(1,3-Benzoxazol-2-ylmethyl)-N-(3-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    5-(1,3-Benzoxazol-2-ylmethyl)-N-(3-methylbenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 5-(1,3-benzoxazol-2-ylmethyl)-N-(3-chlorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoxazole and oxazole rings, along with the chlorobenzyl group, allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-ylmethyl)-N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c20-13-5-3-4-12(8-13)11-21-19(24)16-9-14(26-23-16)10-18-22-15-6-1-2-7-17(15)25-18/h1-8,14H,9-11H2,(H,21,24)

InChI Key

FJZFGHVXFHBBAC-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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